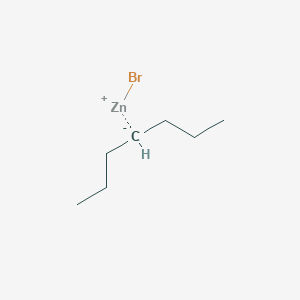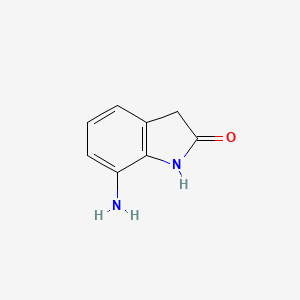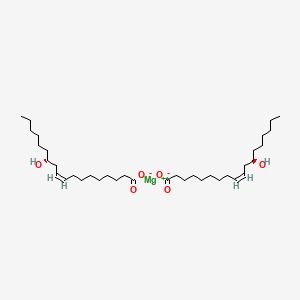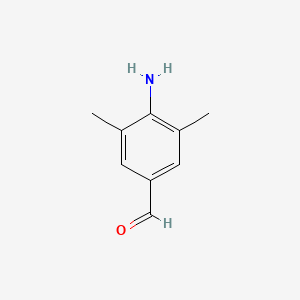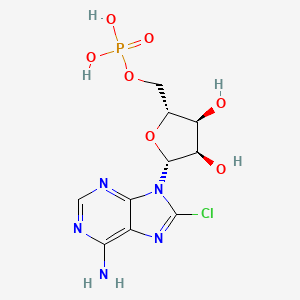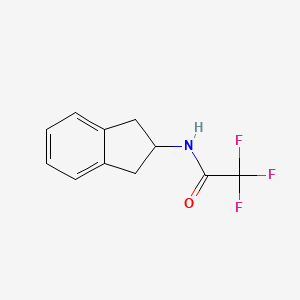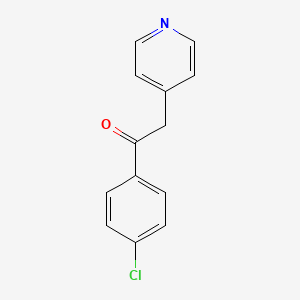
8-Benzyloxy-2-oxo-1H-quinoline
Overview
Description
“8-Benzyloxy-2-oxo-1H-quinoline” is a biochemical used for proteomics research . It has a molecular formula of C16H13NO2 and a molecular weight of 251.28 g/mol .
Synthesis Analysis
A series of 8-benzyloxy-substituted quinoline ethers, including “8-Benzyloxy-2-oxo-1H-quinoline”, were synthesized using a known convenient synthetic procedure under mild conditions via a simple nucleophilic substitution reaction . The synthesis of these compounds involved a variety of protocols, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Molecular Structure Analysis
The molecular structure of “8-Benzyloxy-2-oxo-1H-quinoline” is characterized by a benzene ring fused with a pyridine moiety, which is a common structure in both natural and synthetic compounds .
Scientific Research Applications
Antimicrobial Activity
8-Benzyloxy-2-oxo-1H-quinoline: has been evaluated for its antimicrobial properties. A study demonstrated that derivatives of this compound exhibited significant growth inhibitory activity against a fungal species, Aspergillus niger, with one derivative showing a minimum inhibitory concentration (MIC) value comparable to known antifungal agents . This suggests potential for developing new antifungal medications, particularly for drug-resistant strains.
Antibacterial Properties
The compound’s derivatives have also been tested against both Gram-negative and Gram-positive bacteria, including Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Staphylococcus epidermidis . The results indicate promising antibacterial activities, which could be further explored for treating various bacterial infections.
Anticancer Potential
Quinoline derivatives, including 8-phenylmethoxy-1H-quinolin-2-one , are being investigated for their anticancer properties. Some studies have reported that these compounds can inhibit tumor growth through mechanisms such as cell cycle arrest, apoptosis, and inhibition of angiogenesis . This opens up avenues for the development of new anticancer drugs.
Anti-Inflammatory and Analgesic Effects
The quinoline nucleus, present in 8-Benzyloxy-2-oxo-1H-quinoline , is associated with anti-inflammatory and analgesic activities. This compound could contribute to the synthesis of new therapeutic agents that manage pain and inflammation, potentially with fewer side effects than current medications .
Cardiovascular Applications
Quinoline derivatives have been found to exhibit cardiotonic effects. Research into 8-phenylmethoxy-1H-quinolin-2-one could lead to the development of novel treatments for heart conditions, leveraging its potential to affect cardiac muscle contractility .
Central Nervous System (CNS) Effects
Compounds with the quinoline structure are known to impact the CNS. They have been studied for their potential in treating neurological disorders, and 8-Benzyloxy-2-oxo-1H-quinoline could be a candidate for developing drugs that target CNS-related diseases .
Antidiabetic Activity
The quinoline scaffold is also associated with hypoglycemic effects. Derivatives of 8-phenylmethoxy-1H-quinolin-2-one may be useful in creating new antidiabetic drugs that help regulate blood sugar levels .
Alzheimer’s Disease Research
Quinoline derivatives have been explored for their potential in Alzheimer’s disease research. The ability of 8-Benzyloxy-2-oxo-1H-quinoline to inhibit acetylcholinesterase, an enzyme associated with Alzheimer’s, suggests it could be used to develop treatments for this neurodegenerative condition .
properties
IUPAC Name |
8-phenylmethoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-15-10-9-13-7-4-8-14(16(13)17-15)19-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMMIDJMOWVQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447342 | |
| Record name | 8-Benzyloxy-2-oxo-1H-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyloxy-2-oxo-1H-quinoline | |
CAS RN |
63404-84-2 | |
| Record name | 8-(Phenylmethoxy)-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63404-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Benzyloxy-2-oxo-1H-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



